Cytrolane
Description
Historical Trajectory of Organophosphorus Chemistry in Agricultural and Public Health Entomology
The origins of organophosphorus chemistry can be traced back to the 19th century, but their significant application as insecticides emerged in the mid-20th century. Following initial discoveries and wartime research, compounds like parathion (B1678463) were introduced and widely adopted in the 1940s and 1950s. neptjournal.comrevistamedicinamilitara.roresearchgate.net This era saw extensive use of OP pesticides in agriculture globally. neptjournal.com Organophosphorus compounds became a major class of insecticides, replacing some earlier chemistries like organochlorines, which were found to have greater bioaccumulation issues. neptjournal.complantprotection.pl The development of OP insecticides was driven by the need for effective control of a wide range of insect pests impacting crops and posing public health concerns. researchgate.net Key figures like Gerhard Schrader were instrumental in synthesizing numerous OP compounds during the period of 1934 to 1944, leading to the development of early OP insecticides. neptjournal.comresearchgate.net
Evolution of Research Paradigms for Systemic Insecticides
Systemic insecticides, characterized by their ability to be absorbed by a plant and translocated through its tissues, first appeared in the 1950s with the introduction of soluble organophosphorus compounds such as dimethoate (B1670662) and phorate. ufl.edu This systemic property offered advantages in controlling sucking pests and burrowing larvae that feed within plant tissues, as the insecticide residues would be present throughout the plant. ufl.edu The research paradigm for these insecticides focused on understanding their uptake, translocation, and efficacy against internal feeders. Early studies involved screening candidate materials and conducting field tests to evaluate their effectiveness. unl.eduunl.edu The development process required collaborative efforts between entomologists, veterinarians, and chemists to assess efficacy. unl.edu Over time, research evolved to include the study of how these compounds behave within the plant and their persistence in various plant tissues, including leaves, flowers, pollen, and nectar. ufl.edu
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16NO3PS2 |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
(E)-N-diethoxyphosphoryl-4-methyl-1,3-dithiolan-2-imine |
InChI |
InChI=1S/C8H16NO3PS2/c1-4-11-13(10,12-5-2)9-8-14-6-7(3)15-8/h7H,4-6H2,1-3H3/b9-8+ |
InChI Key |
LTQSAUHRSCMPLD-CMDGGOBGSA-N |
SMILES |
CCOP(=O)(N=C1SCC(S1)C)OCC |
Isomeric SMILES |
CCOP(=O)(/N=C/1\SCC(S1)C)OCC |
Canonical SMILES |
CCOP(=O)(N=C1SCC(S1)C)OCC |
Synonyms |
cyclic propylene-P,P-diethyl phosphonodithioimidocarbonate Cytrolane mephosfolan |
Origin of Product |
United States |
Cytrolane: Chemical Properties, Research Findings, and Environmental Interactions
Chemical and Molecular Attributes Relevant to Biological and Environmental Interactions
This compound, also known as mephosfolan, is an organophosphorus compound with the chemical formula C8H16NO3PS2. nih.govbiorxiv.org Its structure and chemical properties are key to understanding its activity.
Interactive Table: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C8H16NO3PS2 nih.govbiorxiv.org |
| Molecular Weight | 269.32 g/mol nih.govepa.gov |
| IUPAC Name | (2Z)-N-(diethoxyphosphoryl)-4-methyl-1,3-dithiolan-2-imine nih.gov |
| Appearance | Yellow to amber liquid biorxiv.orgepa.gov |
| Key Functional Groups | Phosphate ester, P=S (thion) moiety nih.goviaea.org |
Structural Peculiarities of Organophosphorothioate Compounds.
Organophosphorothioate insecticides are characterized by the presence of a phosphorus-sulfur double bond (P=S), often referred to as a thion group. nih.govnih.gov This structural feature is central to their classification as pro-insecticides, meaning they require metabolic activation to exert their primary toxic effect. nih.gov The sulfur atom in the P=S moiety has poor electron-withdrawing ability, which makes the parent compound intrinsically less reactive compared to its oxygen analog. uni-tuebingen.de
The P=S bond is the site of a critical bioactivation process. nih.gov In target organisms, this moiety undergoes oxidative desulfuration, a metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. iaea.orgosti.gov This process involves the removal of the sulfur atom and its replacement with an oxygen atom. iaea.org This conversion is essential for the compound to become a potent inhibitor of its target enzyme. nih.govnih.gov The bioactivation of organophosphorothioates like this compound is a key determinant of their toxicity. iaea.org
The metabolic conversion of the P=S group to a phosphoryl (P=O) group results in the formation of an oxygen analog, or "oxon". osti.govmdpi.com This structural transformation has profound implications for the molecule's biological activity. The P=O bond is more polar than the P=S bond, and the resulting oxon is a much more potent inhibitor of the target enzyme, acetylcholinesterase (AChE). nih.govmdpi.com AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). epa.govnih.govwww.csiro.au By inhibiting AChE, the oxon analog disrupts nerve impulse transmission. epa.govnih.gov The increased electrophilicity of the phosphorus atom in the oxon form facilitates its binding to the active site of acetylcholinesterase. uni-tuebingen.de
Isotopic Labeling Strategies in this compound Research.
Isotopic labeling is a powerful technique used to trace the fate of molecules in biological and environmental systems. iaea.orgcreative-proteomics.com By replacing an atom in a compound with one of its isotopes, researchers can track the compound and its metabolites with high sensitivity and specificity. iaea.org
Applications of Carbon-14 (B1195169) Tracers in Environmental Fate Studies.
While specific studies utilizing Carbon-13 tracers for this compound were not identified in the reviewed literature, research has been conducted using Carbon-14 (¹⁴C), another carbon isotope, to investigate the compound's environmental fate. In one study, this compound labeled with ¹⁴C at the imino carbon was applied to cotton plants. nih.gov After a 42-day period, approximately 60% of the radioactive label was recovered as unchanged this compound. nih.gov The study also identified a major and a minor metabolite, which were isolated as glucosides. nih.gov Another minor metabolite was identified as thiocyanate. nih.gov
In a similar study involving rice plants, about 91% of the applied ¹⁴C-labeled this compound remained as the parent compound, with the remaining radioactivity distributed among approximately 17 different metabolites. nih.gov These studies demonstrate the use of carbon isotopes to quantify the persistence of the parent compound and identify breakdown products in plant systems.
Methodological Advances in Tracking Molecular Transformations.
The identification and quantification of metabolites in isotopic labeling studies rely on advanced analytical methods. Techniques such as Isotope Dilution Mass Spectrometry (IDMS) are fundamental to this process. epa.gov IDMS involves adding a known amount of an isotopically labeled standard to a sample, which allows for precise quantification of the target analyte by measuring the altered isotope ratio. epa.gov
Modern high-resolution mass spectrometry (HRMS) offers the capability to resolve and detect isotopically enriched metabolites with great precision. nih.govescholarship.org When coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), HRMS can distinguish between the parent compound and its various metabolites based on their mass-to-charge ratio. mdpi.com This allows for the detailed mapping of metabolic pathways and the elucidation of molecular transformations, such as the conversion of ¹⁴C-Cytrolane into its glucoside and thiocyanate metabolites observed in environmental fate studies. nih.govnih.gov
Molecular and Biochemical Mechanisms of Action
Acetylcholinesterase Inhibition Dynamics in Target Organisms
The principal mechanism of Cytrolane's toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. nih.govnih.gov AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses. nih.govmdpi.com By disrupting this enzymatic activity, this compound causes an accumulation of ACh, leading to hyperstimulation of nerve and muscle fibers. nih.govnih.govnih.gov
The inhibition of AChE by organophosphates like this compound occurs through the phosphorylation of a specific serine hydroxyl group within the enzyme's active site. nih.govnih.govkpfu.ru This active site contains a catalytic triad (B1167595) of amino acids, including a crucial serine residue. researchgate.net The phosphorus atom of the organophosphate molecule acts as an electrophile and is attacked by the nucleophilic serine hydroxyl group. researchgate.net This reaction forms a stable, covalent phosphorus-serine bond, effectively rendering the enzyme non-functional. nih.govkpfu.runih.gov The process is progressive, meaning the formation of the phosphorylated enzyme occurs over time. nih.gov
The structure of the AChE active site gorge facilitates this interaction. An acyl binding pocket helps to form the initial complex with the inhibitor, while an "oxyanion hole" polarizes the P=O bond of the activated organophosphate, making the phosphorus atom more susceptible to the nucleophilic attack from the serine residue. researchgate.net
The covalent bond formed between this compound's active metabolite and the AChE active site is extremely stable, and the rate of its hydrolysis is practically negligible. who.int This leads to what is functionally considered irreversible inhibition. nih.govkpfu.rujove.com While reversible inhibitors can dissociate from the enzyme, the phosphorylated AChE is very slow to regenerate. who.intjove.com
Over time, the phosphorylated enzyme can undergo a process known as "aging," where it loses an alkyl group, further strengthening the bond and making reactivation by nucleophilic agents like oximes impossible. jove.com This persistent inactivation of AChE prevents the breakdown of acetylcholine in the synaptic cleft. nih.govjove.com The resulting accumulation of acetylcholine leads to a state of cholinergic crisis, characterized by continuous and excessive stimulation of muscarinic and nicotinic receptors. wikipedia.orgmdpi.comnih.gov This overstimulation disrupts the normal functioning of the nervous system, causing symptoms such as muscle spasms, paralysis, and ultimately, respiratory failure in target organisms. wikipedia.orgmdpi.comnih.gov
Bioactivation Pathways of this compound
Like many organothiophosphate insecticides, this compound itself is not a potent inhibitor of acetylcholinesterase. It requires metabolic activation, or bioactivation, within the target organism to be converted into its more toxic oxygen analog (oxon), which is a much more powerful AChE inhibitor. nih.govnih.gov This bioactivation is primarily mediated by the cytochrome P450 enzyme system, while esterases can play a dual role in both detoxification and, in some cases, activation.
The critical bioactivation step for this compound (mephosfolan) is oxidative desulfuration, a reaction catalyzed by cytochrome P450 (CYP) monooxygenases. nih.govnih.govsci-hub.se In this process, the thiono (P=S) group of the mephosfolan (B1676276) molecule is replaced by an oxon (P=O) group. nih.govresearchgate.net The CYP enzymes insert an oxygen atom into the phosphorus-sulfur bond, which leads to the formation of the highly reactive oxon metabolite. sci-hub.se This conversion dramatically increases the electrophilicity of the phosphorus atom, enhancing its reactivity towards the serine hydroxyl group in the active site of AChE.
This metabolic process is common for organothiophosphate compounds and is a key determinant of their toxicity. nih.govnih.gov The efficiency of this P450-mediated oxidation can vary between species, influencing their relative susceptibility to the insecticide. nih.gov
Esterases are a broad group of hydrolase enzymes that play a significant role in the metabolism of various xenobiotics, including organophosphate insecticides. nih.govresearchgate.net Their role can be complex, contributing to both the detoxification and, in some contexts, the metabolic activation of these compounds.
Detoxification: The primary role of certain esterases, particularly carboxylesterases ("B-esterases") and paraoxonases ("A-esterases"), is detoxification. researchgate.netnih.govncl.ac.uk These enzymes can hydrolyze the ester bonds within the organophosphate molecule, breaking it down into less toxic, water-soluble metabolites that can be more easily excreted. nih.govresearchgate.netnih.gov "A-esterases" are particularly effective as they can hydrolyze the active oxon forms of organophosphates without being inhibited themselves. nih.govncl.ac.uk The level of these detoxifying esterases can be a major factor in an organism's tolerance or resistance to insecticides. nih.govfrontiersin.orgresearchgate.net
Metabolic Activation: While less common, some esterase activities can contribute to activation. By cleaving certain ester linkages in a parent compound, they can sometimes produce a metabolite that is then more readily converted to the toxic oxon by P450 enzymes. However, the dominant role of esterases in the context of organophosphate metabolism is overwhelmingly detoxification. nih.govresearchgate.net
The balance between the P450-mediated bioactivation and the esterase-mediated detoxification is a crucial factor determining the ultimate toxicity of this compound in a specific organism. nih.gov
Subcellular Mechanisms of Action in Invertebrate Systems
The primary subcellular site of action for this compound's active metabolite is the synaptic cleft and the neuromuscular junction, where it inhibits acetylcholinesterase. nih.govnih.gov The immediate consequence is the disruption of cholinergic neurotransmission.
Beyond the primary target, the massive neuronal depolarization resulting from cholinergic overstimulation can trigger a cascade of secondary subcellular events. These can include:
Disruption of Ion Gradients: Continuous firing of neurons leads to a breakdown in the normal ion gradients (e.g., Na+, K+, Ca2+) across neuronal membranes.
Excitotoxicity: The excessive stimulation can lead to excitotoxicity, a process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters. This can involve calcium overload within the cell, which in turn can activate various downstream enzymes like proteases and phospholipases, leading to cellular damage.
Mitochondrial Stress: The high metabolic demand from constant neuronal firing and the disruption of calcium homeostasis can place significant stress on mitochondria, potentially leading to oxidative stress and a decrease in ATP production.
Data Tables
Table 1: Key Enzymes in this compound's Mechanism of Action
| Enzyme | Role | Primary Function in Relation to this compound |
| Acetylcholinesterase (AChE) | Target Enzyme | Inhibited by the active metabolite, leading to accumulation of acetylcholine. nih.govnih.gov |
| Cytochrome P450 Monooxygenases | Bioactivation | Catalyze oxidative desulfuration, converting this compound to its highly toxic oxon form. nih.govnih.gov |
| Carboxylesterases ("B-esterases") | Detoxification | Hydrolyze ester bonds in the this compound molecule, leading to detoxification. researchgate.netncl.ac.uk |
| Paraoxonases ("A-esterases") | Detoxification | Hydrolyze the active oxon metabolite of this compound, providing a key detoxification pathway. nih.govncl.ac.uk |
Table 2: Summary of Molecular Interactions
| Interaction | Molecule 1 | Molecule 2 | Result |
| Inhibition | Activated this compound (Oxon) | Acetylcholinesterase (AChE) | Formation of a stable, phosphorylated enzyme, leading to irreversible inhibition. kpfu.runih.gov |
| Bioactivation | This compound (Thion) | Cytochrome P450 | Conversion to the more potent oxon form. nih.govresearchgate.net |
| Hydrolysis | This compound / this compound-Oxon | Esterases | Breakdown into less toxic metabolites. nih.govnih.gov |
| Neurotransmission | Acetylcholine | Cholinergic Receptors | Continuous stimulation due to AChE inhibition, leading to cholinergic crisis. wikipedia.orgmdpi.com |
Environmental Fate and Biogeochemical Transformations of Cytrolane
Photodegradation Pathways and Kinetics
Photodegradation, the breakdown of compounds by light, is an important process for pesticides in sunlit environmental compartments, particularly in aquatic systems and on surfaces nih.govscispace.comdntb.gov.uanih.gov. Cytrolane undergoes photodegradation in an aqueous environment nih.gov.
Influence of Aquatic Environmental Factors (Water Type, Photosensitizers)
The rate and pathways of photodegradation in aquatic environments can be influenced by various factors present in the water matrix, such as pH, inorganic ions, and dissolved organic matter (DOM) nih.govrsc.org. DOM, for instance, can have complex and sometimes disparate effects on photodegradation, acting as photosensitizers or light screens nih.govrsc.org. Salinity can also play a role, with studies on other compounds showing varied effects on photodegradation rates in the presence of salts mdpi.com. Physical factors like latitude, water depth, and temporal variations in sunlight also determine light conditions and thus influence photodegradation nih.gov.
Hydrolytic Degradation Processes in Environmental Compartments
Hydrolysis is the breakdown of a compound by reaction with water. This compound is stable in water under neutral, slightly acid, or basic conditions but is hydrolyzed by strong acid or alkali nih.gov. Hydrolytic degradation is a significant detoxification route for organophosphate compounds, often resulting in more polar and less toxic metabolites inchem.orgneptjournal.com.
In studies with rats, a major degradation route for mephosfolan (B1676276) (this compound) was hydrolysis to iminodithiolane, which then further degraded to thiocyanate (B1210189) and subsequently to CO2 nih.gov. This indicates that hydrolysis, particularly of the P-N bond followed by ring opening, is a relevant degradation pathway nih.gov.
Microbial Metabolism and Biodegradation in Soil and Water Systems
Microbial metabolism and biodegradation are crucial processes for the breakdown of pesticides in soil and water systems epa.govgoogleapis.comresearchgate.net. Microorganisms can transform pesticides through various metabolic pathways epa.gov.
The persistence of mephosfolan (this compound) in soils has been studied in laboratory incubations nih.govtandfonline.com. Accelerated loss of mephosfolan was observed in soils that had been previously treated with the insecticide nih.govtandfonline.com. For instance, more than 95% of freshly applied mephosfolan degraded in previously treated hop yard soils after 8 weeks at 15°C, compared to only 23-35% in corresponding previously untreated soils nih.govtandfonline.com. This suggests that microbial populations in previously exposed soils can adapt and enhance the degradation rate nih.govtandfonline.com.
Identification of Microbial Degraders and Metabolic Pathways
While the search results confirm that microbial degradation of this compound occurs, specific details regarding the identification of the microbial species responsible for its degradation and the detailed metabolic pathways utilized by these microorganisms were not extensively provided in the retrieved snippets. However, the degradation in soil is attributed to microbial activity epa.govgoogleapis.com.
Formation and Persistence of Environmental Metabolites
The degradation of this compound in soil and water systems leads to the formation of various metabolites herts.ac.ukpic.int. In rice paddy environments, mephosfolan was found in rice plants and was readily metabolized by fish into thiocyanate and numerous other polar metabolites nih.gov. In cotton plants, hydroxylation of the methyl moiety of the iminodithiolane ring and conjugation as a glucoside was identified as a significant metabolic pathway nih.gov. A minor metabolite and a major metabolite were isolated as glucosides in cotton plants, and their aglycones were identified after hydrolysis nih.gov. Thiocyanate was also identified as a minor metabolite nih.gov.
While some metabolites like thiocyanate have been identified, the persistence of all environmental metabolites of this compound is not fully detailed in the provided information. However, the assessment of the relevance and persistence of metabolites in the environment, particularly in groundwater, is a crucial aspect of environmental risk assessment for pesticides europa.eu.
Summary of Environmental Fate Processes for this compound
| Process | Environmental Compartments | Key Factors Influencing Rate | Noted Transformation/Products |
| Photodegradation | Aquatic environment, Surfaces | Water type (pH, ions, DOM), Sunlight intensity and duration | Rapid degradation in water (> 280 nm light) bu.edu.eg. Formation of major photoproducts (same under artificial light and sunlight) bu.edu.eg. (Specific products from outline not detailed in search results). |
| Hydrolysis | Water, Soil | pH (accelerated by strong acid or alkali) nih.gov | Hydrolysis of P-N bond, ring opening, release of thiocyanate nih.govnih.gov. Degradation to iminodithiolane, then thiocyanate and CO2 (in rats) nih.gov. |
| Microbial Metabolism | Soil, Water | Microbial community composition, Prior exposure to pesticide nih.govtandfonline.com | Accelerated degradation in previously treated soils nih.govtandfonline.com. Formation of various metabolites, including hydroxylated and conjugated products, and thiocyanate nih.govnih.gov. |
Sorption, Leaching, and Volatilization Dynamics in Agroecosystems.
The behavior of this compound in agroecosystems is significantly influenced by processes such as sorption to soil particles, leaching through the soil profile, and volatilization into the atmosphere. These dynamics are complex and depend on the physicochemical properties of this compound, as well as various environmental factors including soil type, organic matter content, moisture, temperature, and air movement orst.eduird.frd-nb.infoepa.gov.
Leaching is the downward movement of a pesticide through the soil profile with percolating water. The potential for a pesticide to leach is influenced by its water solubility, sorption to soil, and the amount of water moving through the soil orst.eduird.fr. Pesticides with higher water solubility and lower sorption coefficients are generally more prone to leaching, potentially leading to groundwater contamination ird.frepa.govfrontiersin.org. This compound is reported to be moderately soluble in water, with a solubility of 57 g/kg at 25 °C nih.gov. While a specific Groundwater Ubiquity Score (GUS) leaching potential index for mephosfolan was not found in the available data herts.ac.uk, its water solubility suggests it has the potential for mobility in soil water.
Volatilization is the process by which a pesticide transforms into a gaseous state and moves into the atmosphere ird.fr. This process is influenced by the pesticide's vapor pressure, temperature, air movement, and its concentration at the soil or plant surface ird.frepa.govacademicjournals.org. Sorption to soil particles can reduce the amount of pesticide available for volatilization ird.fr. Detailed data on the volatilization dynamics of this compound from soil or plant surfaces in agroecosystems were not extensively available in the provided information.
Research findings on the persistence of mephosfolan in soil have shown variability depending on prior treatment. In laboratory incubations, over 95% of freshly applied mephosfolan degraded in previously treated hop yard soils after 8 weeks at 15 °C, whereas only 23-35% degraded in corresponding previously untreated soils over the same period, demonstrating accelerated degradation in soils with a history of mephosfolan application nih.gov. This suggests that microbial adaptation or other changes in the soil environment due to previous exposure can significantly impact the persistence of this compound.
Mass Balance Studies in Controlled Environmental Systems.
Such studies typically involve applying a known amount of the pesticide to the system and then measuring the amount remaining in the soil, the amount leached in water, the amount volatilized into the air, the amount taken up by plants, and the amounts transformed into metabolites over a specific period epa.gov. This allows for a comprehensive understanding of the relative importance of different dissipation pathways.
While the concept of mass balance studies is well-established in environmental fate assessments of pesticides researchgate.net, specific detailed mass balance studies for this compound in controlled environmental systems were not prominently featured in the search results. One review mentioning pesticide behavior in rice-based agroecosystems briefly referred to a mass balance budget for mephosfolan, but the specific data were not provided in the snippet scispace.com.
Conducting controlled environmental mass balance studies for this compound would provide valuable quantitative data on its distribution and transformation, helping to refine environmental risk assessments and predict its behavior under different environmental scenarios. These studies can quantify the extent of degradation, the potential for leaching to groundwater, the rate of volatilization, and the uptake by crops, contributing to a more complete understanding of its environmental fate.
Table 1: Summary of Available Environmental Fate Data for this compound (Mephosfolan)
| Property | Value | Notes | Source |
| Water Solubility (25 °C) | 57 g/kg | Moderately soluble | nih.gov |
| Persistence in Soil | >95% degraded in 8 weeks (treated soil) | Accelerated degradation in previously treated hop yard soils at 15 °C compared to untreated soils. | nih.gov |
| Persistence in Soil | Persisted longer in clay soil | Observed in rice-based agroecosystems with higher organic matter. | scispace.com |
| Soil Adsorption/Mobility | Data not available | GUS leaching potential index not available. | herts.ac.uk |
| Volatilization Potential | Data not extensively available | Influenced by vapor pressure, temperature, air movement, soil properties. | ird.frepa.gov |
| Mass Balance Studies | Limited specific data available | Mentioned in a review on rice agroecosystems, but data not detailed. | scispace.com |
Metabolism and Biotransformation in Non Human Biological Systems
Comparative Metabolism in Plants
The metabolism of mephosfolan (B1676276) in plants is a critical aspect of its function as a systemic insecticide. Following application, the compound is absorbed and distributed within the plant, where it undergoes a series of metabolic transformations.
As a systemic insecticide, mephosfolan is absorbed by the plant and translocated through its vascular system. unl.edu Studies on cotton plants have demonstrated this systemic action. When applied to the leaves, a significant portion of the radioactivity from labeled mephosfolan is recovered from the treated leaves, but smaller amounts are also detected in untreated leaves, stems, petioles, and roots. acs.org This distribution throughout the plant indicates that the compound moves from the site of application to other tissues, a characteristic of systemic pesticides that allows for the control of insects feeding on various plant parts. unl.eduacs.org The movement of pesticides within a plant can occur via the apoplast (non-living tissues like the xylem) and the symplast (living tissues like the phloem). unl.edu The ability of a pesticide to be taken up and translocated is influenced by its physicochemical properties as well as plant-specific factors such as root system development and growth conditions. nih.gov
Once absorbed, mephosfolan is metabolized into several other compounds within plant tissues. In cotton plants, after 42 days, the parent compound, mephosfolan, remains the major residue found on the leaves. acs.org However, a significant portion of the applied dose is converted into various metabolites.
Key identified metabolites in cotton plant tissues include:
Thiocyanate (B1210189) ion : A product indicating the breakdown of the imidocarbonate portion of the molecule. acs.org
Glucose conjugates : The formation of glucose conjugates is a common detoxification pathway in plants. Two such metabolites have been identified for mephosfolan: the glucose conjugate of (hydroxymethyl)ethylene (diethoxyphosphinyl)dithioimidocarbonate and the glucose conjugate of (hydroxymethyl)vinylene (diethoxyphosphinyl)dithioimidocarbonate. acs.org These conjugation reactions increase the water solubility of the metabolites, preparing them for sequestration or further breakdown. researchgate.net
Two additional, unidentified metabolites have also been detected that may not retain the diethoxyphosphinyl moiety of the parent compound, suggesting further degradation of the molecule. acs.org
Table 1: Distribution and Metabolite Profile of Mephosfolan in Cotton Plants (42 days after treatment)
Excretion Pathways and Persistence of Cytrolane in Biological Matrices
The excretion and persistence of the organophosphorus insecticide this compound (mephosfolan) in non-human biological systems have been subject to scientific investigation, revealing distinct pathways of elimination and varying degrees of persistence in different organisms. Research has primarily focused on mammalian models, such as rats, as well as its behavior in plants and aquatic organisms.
In rats, studies have indicated that the primary route of excretion for this compound and its metabolites is through urine. nih.gov The metabolic process involves the transformation of the parent compound into more water-soluble substances that can be readily eliminated by the kidneys. Key metabolic transformations include the oxidation of the methyl group to form carboxylic ions and the hydrolysis of the P-N bond, which results in the release of thiocyanate. nih.gov Thiocyanate has been identified as a major metabolite found in the tissues of rats exposed to this compound. nih.gov
The persistence of this compound has also been examined in agricultural plants. When applied to cotton plants, a significant portion of the compound was found to remain unchanged even after an extended period. nih.gov Specifically, after 42 days, approximately 60% of the initial amount of radiolabeled this compound was recovered as the parent compound. nih.gov This indicates a notable degree of persistence on plant surfaces. In rice plants, an even higher level of persistence was observed, with about 91% of the residue remaining as unchanged this compound. nih.gov The remainder of the radioactivity was composed of numerous metabolites. nih.gov
While qualitative data on the metabolic pathways and persistence of this compound in these non-human biological systems are available, detailed quantitative data regarding the percentage of the administered dose excreted through different pathways (e.g., urine versus feces) and the elimination half-life in various biological matrices are not extensively documented in the available scientific literature. Consequently, the creation of detailed data tables summarizing these specific quantitative parameters is not feasible based on the current body of research.
Insecticide Resistance Development and Management Strategies
Mechanisms of Resistance to Cytrolane and Related Organophosphates
Insects have evolved several primary mechanisms to counteract the toxic effects of organophosphate insecticides like this compound. These can be broadly categorized into metabolic resistance, target-site insensitivity, reduced penetration, and behavioral resistance. Often, a combination of these mechanisms can be present within a single resistant population, leading to high levels of control failure.
Metabolic resistance is the most common mechanism of insecticide resistance and involves the enhanced ability of an insect to detoxify the insecticide before it can reach its target site. pesticidestewardship.org This is primarily achieved through the overexpression of detoxifying enzymes. In the context of organophosphates such as this compound, three main families of enzymes are implicated:
Esterases (ESTs): These enzymes, particularly carboxylesterases, play a crucial role in detoxifying organophosphates by hydrolyzing the ester bonds, rendering the insecticide non-toxic. who.intnih.gov Gene amplification, where the number of copies of an esterase gene increases, is a common genetic mechanism leading to higher enzyme production and subsequent resistance. flvc.org
Glutathione S-transferases (GSTs): GSTs are another major family of detoxification enzymes that catalyze the conjugation of glutathione to the insecticide, facilitating its excretion from the insect's body. Elevated GST activity has been linked to organophosphate resistance in various pest species.
Cytochrome P450 monooxygenases (P450s): This large and diverse enzyme family is involved in the metabolism of a wide range of foreign compounds, including insecticides. P450s can detoxify organophosphates through oxidative reactions. Overexpression of specific P450 genes can lead to significant levels of resistance.
The table below summarizes the role of these detoxifying enzymes in conferring resistance to organophosphates.
| Enzyme Family | Mechanism of Action | Genetic Basis |
| Esterases (ESTs) | Hydrolysis of ester bonds in the insecticide molecule. | Gene amplification, upregulation of gene expression. |
| Glutathione S-transferases (GSTs) | Conjugation of glutathione to the insecticide for excretion. | Upregulation of gene expression. |
| Cytochrome P450 monooxygenases (P450s) | Oxidation of the insecticide molecule, leading to detoxification. | Upregulation of gene expression, gene mutation. |
This table provides a generalized overview of metabolic resistance to organophosphate insecticides.
Organophosphate insecticides, including this compound, act by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. ahdb.org.uk Target-site insensitivity occurs when the structure of AChE is modified, reducing its affinity for the insecticide while maintaining its essential physiological function of hydrolyzing acetylcholine (B1216132). This modification is typically the result of point mutations in the Ace gene, which codes for AChE. These mutations prevent the insecticide from effectively binding to and inhibiting the enzyme, thus conferring resistance. ahdb.org.uknih.gov Several specific mutations in the Ace gene have been identified in various insect species that are associated with resistance to organophosphates.
A less common but still significant mechanism of resistance is the reduced penetration of the insecticide through the insect's cuticle. pesticidestewardship.orgahdb.org.uk This can be achieved through modifications to the composition and thickness of the cuticle, creating a more effective barrier that slows down the absorption of the insecticide. ahdb.org.uk While penetration resistance on its own may only provide a low level of protection, it can act synergistically with other resistance mechanisms, such as metabolic resistance, by allowing more time for the detoxification enzymes to break down the insecticide. ahdb.org.uk
Insects may also evolve behavioral adaptations to avoid contact with insecticides. pesticidestewardship.orgahdb.org.uk This can include avoiding treated surfaces, reducing feeding activity in the presence of the chemical, or moving to locations where the insecticide is not present. pesticidestewardship.org While less studied than other mechanisms, behavioral resistance can significantly impact the effectiveness of an insecticide application. For organophosphates, this could manifest as a repellent effect, leading to reduced exposure and survival of the pest population.
Cross-Resistance Patterns with Other Insecticide Classes
The development of resistance to one insecticide can sometimes confer resistance to other, chemically related insecticides, a phenomenon known as cross-resistance. In the case of organophosphate resistance, cross-resistance is common within the same chemical class. For example, a pest population resistant to this compound is likely to exhibit some level of resistance to other organophosphates due to shared resistance mechanisms like target-site insensitivity or enhanced metabolic detoxification by the same enzymes.
Cross-resistance can also extend to other insecticide classes. For instance, some of the detoxifying enzymes that are effective against organophosphates, such as certain P450s and esterases, can also metabolize insecticides from other classes like pyrethroids and carbamates. The table below illustrates potential cross-resistance patterns.
| Resistance Mechanism | Cross-Resistance to Other Organophosphates | Cross-Resistance to Other Insecticide Classes |
| Metabolic Resistance (e.g., elevated P450s) | High | Possible with pyrethroids and carbamates. |
| Target-Site Insensitivity (modified AChE) | High | High with carbamates (shared target site). |
| Penetration Resistance | Moderate | Broad-spectrum, can affect multiple classes. |
This table presents a generalized view of potential cross-resistance patterns based on resistance mechanisms to organophosphates.
Genetic Basis of Resistance Evolution in Pest Populations
The evolution of insecticide resistance is a classic example of natural selection. Within a large pest population, there is natural genetic variation, with a small number of individuals possessing genes that confer some degree of resistance. nih.gov When an insecticide like this compound is applied, these resistant individuals are more likely to survive and reproduce, passing on their resistance genes to the next generation. Repeated applications of the same insecticide exert strong selective pressure, leading to an increase in the frequency of resistance alleles in the population over time.
The genetic basis of resistance can be simple, involving a single gene (monogenic resistance), or complex, involving multiple genes (polygenic resistance). who.int Target-site insensitivity is often conferred by a single major gene, while metabolic resistance is typically polygenic, involving the upregulation of several different detoxification genes. nih.govnih.gov The evolution of resistance is influenced by several factors, including the initial frequency of resistance alleles, the intensity of selection pressure, the fitness cost associated with resistance genes in the absence of the insecticide, and the migration of susceptible individuals from untreated areas. nih.gov
Research Approaches for Resistance Monitoring and Surveillance
Effective insecticide resistance management (IRM) is predicated on early detection through robust monitoring and surveillance programs. who.int These programs aim to identify changes in the susceptibility of pest populations to a particular insecticide over time. For organophosphates like mephosfolan (B1676276), a variety of research approaches can be employed.
Bioassays: The foundational method for resistance monitoring is the bioassay. nih.gov These laboratory-based tests expose a sample of the pest population to a range of insecticide concentrations to determine the lethal concentration (LC50) or lethal dose (LD50) – the concentration or dose that kills 50% of the test population. An increase in the LC50 or LD50 value over time indicates a decrease in susceptibility and the development of resistance. The glass vial or filter paper bioassay is a common technique where the insecticide is coated on the surface, and pest mortality is assessed after a specific exposure period. nih.govbioone.org
Biochemical Assays: These methods investigate the underlying mechanisms of resistance, often focusing on the activity of detoxifying enzymes. For organophosphates, two primary mechanisms are common: alterations in the target enzyme, acetylcholinesterase (AChE), and increased metabolism by enzymes such as esterases and glutathione S-transferases (GSTs). researchgate.net
Acetylcholinesterase (AChE) Inhibition Assays: These assays measure the sensitivity of the AChE enzyme from pest homogenates to the insecticide. researchgate.net A lower level of inhibition in a field population compared to a susceptible laboratory strain suggests target-site insensitivity, a common form of organophosphate resistance. nih.gov
Esterase and GST Activity Assays: Elevated levels of esterase and GST activity can indicate that the pest is detoxifying the insecticide more effectively. researchgate.net Spectrophotometric assays using model substrates can quantify the activity of these enzymes. researchgate.net
Molecular Diagnostics: With advancements in molecular biology, it is now possible to detect the specific genetic mutations responsible for resistance. mdpi.com For organophosphates, mutations in the ace-1 gene, which codes for acetylcholinesterase, are well-documented to confer resistance. mdpi.com Molecular techniques such as Polymerase Chain Reaction (PCR), DNA sequencing, and quantitative PCR (qPCR) can identify these mutations in individual insects, providing a rapid and sensitive method for resistance detection long before control failures are observed in the field. ugent.beresearchgate.net
The table below illustrates hypothetical data from a surveillance program monitoring resistance to an organophosphate insecticide like mephosfolan in a specific pest population.
| Year | LC50 (µ g/vial ) | AChE Inhibition (%) | Esterase Activity (nmol/min/mg protein) | Frequency of ace-1 Resistance Allele (%) |
| 2020 | 0.5 | 95 | 10 | 2 |
| 2022 | 2.5 | 70 | 35 | 15 |
| 2024 | 10.2 | 45 | 80 | 40 |
| This table presents hypothetical data for illustrative purposes, demonstrating potential trends in resistance development to an organophosphate insecticide. |
Novel Strategies for Resistance Management in Agricultural Systems
To combat the development of insecticide resistance, including to organophosphates like mephosfolan, a multi-faceted approach integrating various novel strategies is essential. The goal of these strategies is to reduce the selection pressure for resistance, thereby prolonging the effective lifespan of available insecticides. ucanr.edu
Insecticide Rotation and Alternation: A cornerstone of IRM is the rotation of insecticides with different modes of action (MoA). uconn.edu Continuous use of insecticides from the same chemical class, such as organophosphates, selects for pests with resistance mechanisms to that class. By rotating to an insecticide with a different MoA (e.g., a pyrethroid, neonicotinoid, or diamide), the selection pressure is altered, and the development of resistance can be delayed. irac-online.org Adhering to industry-recommended application windows helps to ensure that successive pest generations are not treated with compounds from the same MoA group. researchgate.net
Integrated Pest Management (IPM): IPM is a holistic approach that combines multiple control tactics to manage pest populations while minimizing reliance on chemical insecticides. umn.edu Key components of an IPM program that contribute to resistance management include:
Cultural Controls: Practices such as crop rotation, sanitation, and the use of resistant crop varieties can reduce pest populations and the need for insecticide applications. ucanr.edu
Biological Control: The conservation and augmentation of natural enemies (predators and parasitoids) can help to suppress pest populations. ucanr.edu
Monitoring and Thresholds: Regular scouting of fields to monitor pest populations and applying insecticides only when pest numbers reach an economic threshold can significantly reduce the number of applications and thus the selection pressure. ucanr.edu
Synergists: Synergists are chemicals that, while not toxic on their own, can enhance the effectiveness of an insecticide by inhibiting the metabolic enzymes that pests use to detoxify the active ingredient. For example, piperonyl butoxide (PBO) is a well-known synergist that inhibits the activity of cytochrome P450 monooxygenases, a major family of detoxifying enzymes. While more commonly associated with pyrethroid resistance, understanding the specific metabolic pathways involved in mephosfolan resistance could lead to the development of targeted synergists.
Novel and Bio-rational Insecticides: The development and integration of new insecticide classes with novel modes of action are crucial for effective long-term resistance management. Furthermore, the use of bio-rational insecticides, which are derived from natural sources and often have more specific modes of action and lower environmental impact, can be a valuable component of an IRM strategy.
The following table presents a hypothetical five-year insecticide rotation plan designed to manage resistance in a key agricultural pest, incorporating mephosfolan within a broader strategy.
| Year | Crop Stage | Primary Insecticide (MoA Group) | Alternative Insecticide (MoA Group) |
| 1 | Vegetative | Mephosfolan (1B - Organophosphate) | - |
| 2 | Flowering | Bifenthrin (3A - Pyrethroid) | - |
| 3 | Fruit Development | Chlorantraniliprole (28 - Diamide) | - |
| 4 | Vegetative | Imidacloprid (4A - Neonicotinoid) | - |
| 5 | Flowering | Spinosad (5 - Spinosyn) | Mephosfolan (1B - Organophosphate) |
| This table provides a hypothetical insecticide rotation strategy for illustrative purposes. The choice of insecticide and timing would depend on the specific crop, pest, and local resistance patterns. |
By implementing these research-driven monitoring techniques and novel management strategies, the development of resistance to valuable insecticides like this compound can be effectively delayed, ensuring their continued utility in sustainable agricultural production.
Ecotoxicological Impact Assessment on Non Target Organisms and Ecosystems
Effects on Terrestrial Non-Target Invertebrates (e.g., Pollinators, Soil Fauna)
The impact of Cytrolane on terrestrial non-target invertebrates, including crucial ecosystem service providers like pollinators and soil fauna, is a significant area of concern due to the broad-spectrum activity of organophosphate insecticides.
Sublethal Effects on Growth, Reproduction, and Behavior
Impacts on Biodiversity and Community Structure
Detailed studies specifically investigating the impact of mephosfolan (B1676276) on the biodiversity and community structure of terrestrial non-target invertebrates are lacking. However, the application of broad-spectrum insecticides is known to have detrimental effects on the abundance and diversity of these organisms. nih.gov Such disturbances can alter the composition of soil mesofauna communities, although the effects can be complex and may vary over time. nih.gov Reductions in the populations of beneficial insects, such as predators and parasitoids of pests, can disrupt natural pest control mechanisms within agroecosystems.
Aquatic Ecotoxicology: Impacts on Non-Target Microbes, Invertebrates, and Vertebrates
The potential for this compound to contaminate aquatic environments through runoff and leaching necessitates an evaluation of its impact on aquatic life.
Research on Freshwater and Marine Ecosystems
Data from ecotoxicological databases indicate that mephosfolan poses a high acute risk to aquatic invertebrates. herts.ac.uk The 48-hour acute EC50 for aquatic invertebrates is estimated to be 0.0003 mg/L, highlighting its extreme toxicity to this group. herts.ac.uk For fish, the acute toxicity appears to be lower, with a 96-hour LC50 of 54.5 mg/L reported for Carp (Cyprinus carpio). herts.ac.uk
Information on the chronic toxicity of mephosfolan to aquatic organisms is not available in the reviewed literature. Standard chronic toxicity tests, such as the 21-day Daphnia magna reproduction test, are crucial for understanding the long-term risks to aquatic invertebrate populations. sumitomo-chem.co.jpktu.ltktu.lt
Table 1: Acute Aquatic Ecotoxicity of Mephosfolan
| Organism Group | Test Duration | Endpoint | Value (mg/L) | Interpretation | Source |
|---|---|---|---|---|---|
| Aquatic Invertebrates | 48 hours | EC50 | 0.0003 | High Toxicity | herts.ac.uk |
| Fish (Carp) | 96 hours | LC50 | 54.5 | Moderate Toxicity | herts.ac.uk |
Bioaccumulation and Biotransformation in Aquatic Food Webs
There is a lack of specific studies on the bioaccumulation and biotransformation of mephosfolan in aquatic food webs. The potential for a substance to bioaccumulate is often initially assessed using its octanol-water partition coefficient (log Pow). fao.org Chemicals with a log Pow greater than 3 are generally considered to have a potential for bioconcentration. fao.org While the specific log Pow for mephosfolan is not provided in the search results, organophosphate insecticides as a class can have transformation products that pose a similar or lower risk than the parent compound. nih.gov
The biotransformation of pesticides in aquatic organisms can lead to metabolites that may be more or less toxic than the parent compound. researchgate.net Understanding these transformation pathways is essential for a complete risk assessment.
Effects on Non-Target Plant Species and Microorganisms
For non-target aquatic plants, the acute EC50 for algae based on growth rate is greater than 52.8 mg/L, suggesting low acute toxicity to this group. herts.ac.uk No specific data on the phytotoxicity of mephosfolan to terrestrial non-target plants were found.
The effects of pesticides on soil microbial communities can be varied, with some compounds causing reductions in microbial diversity and inhibiting essential processes like nitrogen fixation, while others may be utilized by certain microbes as a carbon or energy source. ignited.insdiarticle3.comagriculturescijournal.comnih.govnih.govicrisat.orgmdpi.comnih.govconicet.gov.arresearchgate.net Specific studies on the impact of mephosfolan on soil microbial respiration, enzymatic activity, or functional diversity are not available in the reviewed literature. Organophosphate insecticides, in general, can demonstrate broad-spectrum toxicity to soil microorganisms. agriculturescijournal.com
Advanced Ecotoxicological Methodologies
The assessment of the ecotoxicological impact of organophosphate insecticides, such as this compound, is evolving beyond traditional toxicity tests. Advanced methodologies are being developed and implemented to provide a more comprehensive understanding of the potential risks to non-target organisms and entire ecosystems. These cutting-edge techniques offer higher throughput, deeper mechanistic insights, and more ecologically relevant data, which are crucial for robust environmental risk assessment and management.
High-Throughput Ecotoxicology (HITEC) and Cell Painting for Environmental Species
Traditional toxicity testing is often slow, expensive, and involves a significant number of animal tests. mdpi.com High-Throughput Ecotoxicology (HITEC) represents a paradigm shift, employing automated and miniaturized assays to rapidly screen thousands of chemicals for biological activity. ufz.denih.gov This approach leverages advancements from human toxicology and adapts them for environmentally relevant species. ufz.de
A particularly powerful HITEC method is the Cell Painting assay . broadinstitute.orgspringernature.combroadinstitute.org This image-based technique uses a cocktail of six fluorescent dyes to stain eight different cellular components, such as the nucleus, mitochondria, and cytoskeleton. broadinstitute.orgbroadinstitute.org Automated microscopy captures detailed images of cells exposed to a chemical, and sophisticated software then measures hundreds to thousands of morphological features, creating a unique "phenotypic profile" or "fingerprint" for the compound. broadinstitute.orgyoutube.com
Key applications relevant to insecticides like this compound include:
Bioactivity Screening: The assay can quickly determine if a compound like this compound induces any morphological changes in cells, providing an indication of its biological activity. Studies have shown that pesticide active ingredients tend to produce significant effects in Cell Painting assays. youtube.com
Mechanism of Action (MoA) Prediction: By comparing the phenotypic profile of an unknown or understudied insecticide to a library of profiles from well-characterized chemicals, researchers can form hypotheses about its potential MoA. broadinstitute.org
Potency Estimation: The assay can be run in a concentration-response format to determine the potency of a chemical, which can then be compared to potential environmental exposure levels. youtube.com
Testing on Diverse Species: A significant advantage is the ability to apply Cell Painting to cell lines from a wide range of non-human organisms, including fish, insects, and other invertebrates, which might be difficult to test in whole-organism assays. ufz.de This allows for broader taxonomic screening and a more comprehensive understanding of a pesticide's potential impact across different species.
While specific Cell Painting data for this compound is not publicly available, this methodology offers a powerful, efficient, and animal-alternative approach to characterize its cellular-level effects and prioritize it for further ecotoxicological testing.
Below is a table summarizing the cellular components stained in the Cell Painting assay.
| Dye Name (Example) | Cellular Component/Organelle Stained |
| Hoechst 33342 | Nucleus (DNA) |
| Concanavalin A | Endoplasmic Reticulum |
| SYTO 14 | Nucleoli, Cytoplasmic RNA |
| Phalloidin | Actin Cytoskeleton |
| Wheat-Germ Agglutinin | Golgi Apparatus, Plasma Membrane |
| MitoTracker Red CMXRos | Mitochondria |
This table is a representative example of the dyes used in the Cell Painting protocol. broadinstitute.orgbroadinstitute.org
Omics Technologies in Marine Ecotoxicology
"Omics" technologies refer to a suite of advanced analytical methods that holistically assess large groups of biological molecules. These include genomics (genes), transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites). In marine ecotoxicology, these tools provide an unprecedented, in-depth view of how organisms respond to chemical stressors like organophosphate pesticides at a molecular level. conicet.gov.ar
Traditional ecotoxicology often focuses on apical endpoints like mortality or reproduction. nih.gov Omics approaches, however, can detect subtle, sub-lethal effects and elucidate the underlying mechanisms of toxicity long before overt harm is visible. nih.gov For organophosphorus pesticides, which are known neurotoxins that inhibit the acetylcholinesterase (AChE) enzyme, omics can reveal a much broader spectrum of cellular disruption. researchgate.netnih.gov
Application of Omics in assessing pesticides like this compound:
Transcriptomics (RNA-Seq): Can identify which genes are turned on or off in marine organisms (e.g., fish, mussels, crustaceans) upon exposure to an organophosphate. This can reveal stress response pathways, metabolic disruption, and impacts on neurological, immune, and reproductive systems.
Proteomics: Measures changes in the abundance of proteins, the functional machinery of the cell. This can confirm that genetic changes observed in transcriptomics are translated into functional responses and can identify specific protein targets of the pesticide beyond AChE.
Metabolomics: Analyzes the complete set of small-molecule metabolites. Exposure to pesticides can alter metabolic pathways, and these changes can serve as sensitive, early-warning biomarkers of toxic effect. For instance, mephosfolan, the active ingredient in this compound, is known to be metabolized by fish into various polar metabolites, a process that could be intricately detailed using metabolomics. nih.gov
By integrating data from multiple omics levels, scientists can build comprehensive models of a pesticide's adverse outcome pathway (AOP), tracing the toxicological cascade from the initial molecular interaction to adverse effects in the whole organism and potentially the population. nih.gov While specific omics studies on this compound in marine environments are limited, the application of these technologies to other organophosphates demonstrates their power in revealing the complex biological consequences of pesticide exposure in marine ecosystems. conicet.gov.arnih.gov
The following table outlines the different omics technologies and their primary focus in ecotoxicology.
| Omics Technology | Object of Study | Ecotoxicological Application Example for Pesticides |
| Genomics | DNA sequence and structure | Identifying genetic predispositions to pesticide sensitivity in wild populations. |
| Transcriptomics | RNA (gene expression) | Measuring changes in gene activity in fish gills after exposure to contaminated water. |
| Proteomics | Proteins | Quantifying stress proteins in mussels to assess physiological response to pesticide exposure. |
| Metabolomics | Metabolites (small molecules) | Profiling changes in the metabolic fingerprint of daphnia to detect sub-lethal stress. |
Ecological Risk Assessment Frameworks
An Ecological Risk Assessment (ERA) is a systematic process used to evaluate the likelihood that adverse ecological effects may occur as a result of exposure to one or more stressors, such as a pesticide. epa.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established frameworks to guide this process, ensuring that assessments are consistent, transparent, and scientifically robust. epa.govepa.gov These frameworks are essential for evaluating the potential impact of organophosphate insecticides like this compound. researchgate.netnih.gov
The ERA process generally consists of three main phases:
Problem Formulation: This initial phase defines the scope of the assessment. epa.gov For an insecticide like this compound, risk assessors would identify what environmental values need protection (e.g., aquatic invertebrates, fish, birds), the ecosystems that may be exposed, and the specific toxicological effects of concern (e.g., AChE inhibition, mortality, reproductive failure). They develop a conceptual model that links the pesticide's use to potential ecological effects. researchgate.net
Analysis Phase: This phase involves two key components:
Exposure Characterization: This evaluates how non-target organisms might come into contact with the pesticide. It considers the chemical's environmental fate (persistence, degradation, mobility) and estimates the concentrations likely to be found in soil, water, and air following its application. epa.gov
Effects Characterization (Ecotoxicity): This component reviews toxicity data to determine the concentrations of the pesticide that cause adverse effects in different species. This includes data from laboratory studies (e.g., LC50 values) and field observations. epa.gov For mephosfolan, an LC50 of 2.12 mg/L for trout is a key piece of data for this phase. nih.gov
Risk Characterization: In the final phase, the exposure and effects data are integrated to estimate the likelihood of harm. epa.gov A common method is the Risk Quotient (RQ) , which is the ratio of the Estimated Environmental Concentration (EEC) to a relevant toxicity endpoint (e.g., LC50).
RQ = Estimated Environmental Concentration (EEC) / Ecotoxicity Value (e.g., LC50)
An RQ value greater than 1.0 indicates a potential risk, triggering further investigation or regulatory action. mdpi.comnih.gov This structured framework allows for a comprehensive evaluation of the risks posed by organophosphorus pesticides, moving beyond simple toxicity values to consider realistic exposure scenarios and potential ecosystem-wide consequences. researchgate.netnih.gov
Development of Effect-Based Monitoring Tools (e.g., SPEAR)
Traditional chemical monitoring quantifies the concentrations of contaminants in the environment but does not directly measure their biological impact. Effect-based monitoring tools bridge this gap by using biological responses to assess water quality. One of the most well-developed tools for pesticide impact is the SPEcies At Risk (SPEAR) index . ufz.dewikipedia.org
The SPEAR index is a bioindicator specifically designed to detect the ecological effects of pesticides on freshwater invertebrate communities. ufz.denih.gov The core principle is that pesticide pollution acts as an environmental filter, modifying the species composition of a community. Sensitive species decline or disappear, while tolerant species may persist or even increase in abundance. ufz.de
The SPEAR index is calculated based on key biological traits of the species found at a site, including:
Physiological sensitivity to insecticides
Generation time (life-cycle duration)
Presence of aquatic stages during typical application periods
Ability to migrate and recolonize ufz.de
Taxa are classified as "sensitive" (at risk) or "insensitive" based on these traits. The SPEAR value for a given site is then calculated as the relative abundance of the sensitive species. ufz.de A low SPEAR value indicates that the community is dominated by tolerant species, suggesting a significant impact from pesticide pressure.
The SPEAR index has been successfully used to assess the impacts of organophosphate insecticides. For example, studies have demonstrated its ability to detect the effects of malathion (B1675926) on stream macroinvertebrate communities. nih.gov It is a powerful, ecologically relevant tool that integrates the effects of pesticide mixtures and variable exposure patterns over time. While no specific studies have applied the SPEAR index to monitor the effects of this compound, its proven effectiveness for other insecticides makes it a highly relevant and valuable tool for assessing the real-world ecosystem impact of such compounds. nih.govnih.govresearchgate.net
The table below summarizes the key traits used in the SPEARpesticide index.
| Trait | Relevance to Pesticide Impact | Example of a "Sensitive" Trait Value |
| Physiological Sensitivity | Direct vulnerability to the toxic mode of action of the pesticide. | High sensitivity to AChE inhibitors. |
| Generation Time | Determines the speed of population recovery after a toxic event. | Long generation time (e.g., >1 year). |
| Migration Ability | Influences the potential for recolonization from unaffected areas. | Low dispersal and migration capacity. |
| Exposure During Life Cycle | The presence of vulnerable life stages (e.g., larvae) when pesticide runoff is highest. | Aquatic stages present during spring/summer. |
Formulation Science and Delivery Systems for Environmental Applications
Development of Controlled-Release Formulations for Cytrolane.
Controlled-release formulations are a preferred approach in pesticide application to minimize losses via runoff, drift, or soil erosion and to ensure a more consistent presence of the active ingredient in the target area renupublishers.com. Mephosfolan (B1676276) has been mentioned in the context of controlled release compositions and formulations google.comgoogle.comgoogleapis.com. These formulations aim to regulate the rate at which the active compound is released into the environment, potentially improving its utilization efficiency and reducing adverse environmental impacts renupublishers.comresearchgate.net.
Polymeric Matrices and Encapsulation Technologies.
Polymeric matrices and encapsulation technologies are fundamental to developing controlled-release pesticide formulations. These methods involve embedding or enclosing the active ingredient within a polymer structure to control its release kinetics researchgate.netgoogleapis.com. Various polymers, including biodegradable synthetic polymers, have been explored for creating delivery systems for biocides and pesticides researchgate.net. Examples of polymers widely used for encapsulating nanopesticides include chitosan, polyethylene (B3416737) glycol, alginate, gelatin, and polycaprolactone (B3415563) researchgate.net. Core-shell capsules can be prepared using techniques like interfacial polymerization, where a polymeric shell forms around a dispersed phase containing the active ingredient googleapis.com. Other methods involve polymerization within the dispersed phase to form meso-matrix particles googleapis.com. Polyurea, melamine-formaldehyde, and urea-formaldehyde condensates are examples of polymers used in forming encapsulating shells googleapis.com. Mephosfolan is among the pesticides that can potentially be included in composite materials utilizing a polymer matrix google.com.
Strategies for Sustained Environmental Presence and Efficacy.
Strategies for achieving sustained environmental presence and efficacy of pesticides like mephosfolan through controlled release involve tailoring the formulation to the specific environmental conditions and target pest biology. By controlling the release rate, these formulations can maintain the concentration of the active ingredient within the effective range for a longer period, reducing the need for frequent applications. This sustained release can lead to improved efficacy and potentially lower the total amount of pesticide required over a season. Research on controlled-release formulations for other organophosphate insecticides, such as chlorpyrifos, has explored how microbial degradation can affect the longevity of the active ingredient in soil, highlighting the complex interactions between the formulation and the environment researchgate.net. The type of polymeric formulation utilized, such as microcapsules or microemulsions, can be altered to regulate the release of the active ingredient researchgate.net.
Innovations in Agrochemical Delivery Systems.
Innovations in agrochemical delivery systems aim to enhance the performance of pesticides while minimizing their environmental footprint. These advancements encompass various technologies, including nanotechnology and optimized formulation attributes researchgate.netdata.gov.my.
Nanotechnology Applications for Reduced Environmental Impact.
Nanotechnology presents promising opportunities for sustainable pest management by addressing limitations of traditional agrochemicals researchgate.net. Nanoscale pesticide formulations can offer enhanced efficacy and a reduced environmental impact researchgate.net. Advantages include minimizing environmental damage and health risks associated with leaching, evaporation, and unintended exposure researchgate.net. Functional nano-dispensers based on polymeric encapsulation, for instance, have shown similar efficacy on target organisms at significantly reduced dosages compared to commercial formulations of other insecticides researchgate.net. Polymers such as chitosan, polyethylene glycol, alginate, gelatin, and polycaprolactone are widely used to encapsulate nanopesticides researchgate.net. While the provided information discusses nanotechnology for pesticides generally, it highlights a relevant area for reducing the environmental impact of compounds like mephosfolan.
Advanced Analytical Methodologies for Cytrolane Research
Chromatographic Techniques for Compound and Metabolite Analysis
Chromatography is a cornerstone for the separation and analysis of Cytrolane and its related compounds. Gas and liquid chromatography, often coupled with mass spectrometry, provide the necessary selectivity and sensitivity for residue and metabolite analysis.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of organophosphorus pesticides like this compound. While electron ionization (EI) is common, chemical ionization (CI) offers advantages for certain applications. CI is a softer ionization technique that often results in less fragmentation and a more prominent molecular ion peak, which is crucial for molecular weight determination and structural elucidation. In negative chemical ionization (NCI) mode, compounds with electron-capturing moieties, common in pesticides, can be detected with very high sensitivity.
For organophosphorus compounds, GC-MS analysis is a standard approach. For instance, the analysis of various organophosphorus pesticides can be performed using a gas chromatograph coupled to an ion trap mass spectrometer. cromlab-instruments.es The separation is typically achieved on a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase. cromlab-instruments.es While specific GC-CIMS parameters for mephosfolan (B1676276) are not extensively detailed in available literature, the general conditions for organophosphate analysis provide a framework. A study comparing electron ionization (EI) and negative-ion chemical ionization (NCI) for a range of pesticides demonstrated that GC-NCI/SIM (Selected Ion Monitoring) generally provided the lowest method detection limits for many organophosphorus pesticides. nih.gov
The PubChem database provides mass spectrometry data for mephosfolan, with intense peaks observed at m/z values of 140 (100%), 106 (75%), 196 (68%), and 74 (66%), which are crucial for its identification. nih.gov
| m/z | Relative Intensity (%) |
|---|---|
| 140 | 100 |
| 106 | 75 |
| 196 | 68 |
| 74 | 66 |
Thin-layer chromatography (TLC) is a valuable technique for the separation and preliminary identification of this compound and its degradation products. A sequential thin-layer chromatographic (STLC) method has been developed for the analysis of mephosfolan and the related insecticide, phosfolan. nih.gov This method utilizes silicic acid-impregnated glass fiber sheets. The plates are first developed with a primary solvent mixture of 2-butanone-1-butanol-water (9:3:1), followed by a second development with acetonitrile-n-hexane-benzene-acetic acid (80:40:40:1). This sequential system allows for the effective separation of the parent insecticide from its metabolites. nih.gov
Gas-liquid chromatography (GLC) is also a widely used technique for the residue analysis of mephosfolan. nih.gov It offers high resolution and sensitivity, particularly when used with detectors specific for phosphorus-containing compounds, such as the flame photometric detector (FPD) or the nitrogen-phosphorus detector (NPD).
| Compound | Rf Value |
|---|---|
| Mephosfolan | 0.76 |
| O,O-diethyl 4-hydroxymethyl-1,3-dithiolan-2-amidate | 0.83 |
| Propylene dithioimidocarbonate hydrochloride | 0.15 |
| Propylene dithiocarbonate | 0.87 |
| Phosfolan | 0.69 |
| Ethylene dithioimido-carbonate hydrochloride | 0.08 |
| Ethylene dithiocarbonate | 0.90 |
| Potassium thiocyanate (B1210189) | 0.40 |
Spectroscopic Characterization of this compound and its Degradation Products
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a compound provides a unique fingerprint based on the vibrations of its chemical bonds. For this compound (mephosfolan), characteristic absorption bands would be expected for the P=O, P-O-C, C-N, and C-S functional groups. The PubChem database indicates the availability of an FTIR spectrum for mephosfolan, obtained on a sample between salt plates. nih.gov While the specific absorption frequencies are not detailed in the provided information, general ranges for these functional groups in organophosphorus compounds are well-established. For example, the P=O stretching vibration typically appears in the region of 1250-1300 cm⁻¹.
Isotopic Tracing Techniques in Metabolic and Environmental Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate and environmental degradation of pesticides. By incorporating a stable or radioactive isotope into the pesticide molecule, researchers can follow its transformation and identify its metabolites and degradation products in complex systems.
A study on the photodegradation of this compound in an aquatic environment utilized carbon-13 (¹³C) as a mass tracer. acs.org This stable isotope labeling approach allows for the unambiguous identification of degradation products using mass spectrometry, as the ¹³C-labeled fragments will have a distinct mass shift compared to their unlabeled counterparts.
Furthermore, studies on the metabolism of this compound in plants have employed carbon-14 (B1195169) (¹⁴C) labeling. In one such study, ¹⁴C-labeled this compound was applied to cotton plants. After 42 days, approximately 60% of the radioactivity was recovered as unchanged this compound. The remaining radioactivity was attributed to several metabolites. A major metabolite was identified as a glucoside of the hydroxymethyl derivative of this compound. Another minor metabolite was identified as thiocyanate. nih.gov In a similar study with rice, about 91% of the residue was the parent compound, with the remainder consisting of at least 17 metabolites. nih.gov These studies demonstrate the utility of isotopic tracing in mapping the metabolic pathways of this compound in plants.
| Compound | Relative Amount | Notes |
|---|---|---|
| Unchanged this compound | ~60% | Recovered after 42 days |
| Glucoside of hydroxymethyl-Cytrolane | Major Metabolite | Identified after hydrolysis with β-glucosidase |
| Thiocyanate | Minor Metabolite | - |
| Other unidentified metabolites | Present | - |
Sample Preparation and Extraction Protocols for Complex Matrices
The analysis of this compound in complex matrices such as soil, plants, and other agricultural products requires efficient sample preparation and extraction to isolate the analyte from interfering substances. The choice of extraction method depends on the nature of the matrix and the physicochemical properties of the analyte.
For the extraction of pesticide residues from food samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used. thermofisher.comsciencepg.com This procedure typically involves an initial extraction with an organic solvent like acetonitrile, followed by a partitioning step using salts such as magnesium sulfate (B86663) and sodium chloride. A subsequent cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) is often employed to remove interfering matrix components. thermofisher.com
For soil samples, various extraction techniques have been developed for organophosphorus pesticides. A common approach involves shaking the soil sample with a solvent mixture, such as 10% aqueous acetone. ut.ac.ir The extract is then partitioned into a non-polar solvent like methylene (B1212753) chloride. The solvent is evaporated, and the residue is redissolved in a suitable solvent for chromatographic analysis. ut.ac.ir Another method for soil involves extraction with acetonitrile, followed by a dispersive liquid-liquid microextraction (DLLME) procedure for pre-concentration before GC analysis. acs.org
For plant samples, homogenization is a critical first step to ensure a representative sample. fao.org Cryogenic processing using dry ice can be effective for improving homogeneity and preventing degradation of the analytes. thermofisher.com Extraction is typically performed with an organic solvent. For example, a general procedure for non-fatty samples involves extraction with ethyl acetate, which can then be cleaned up using techniques like gel permeation chromatography (GPC). thermofisher.com
Regulatory Science and Policy Research for Cytrolane and Analogous Compounds
Role of Environmental Fate and Ecotoxicology Studies in Regulatory Decision-Making
Environmental fate and ecotoxicology studies are fundamental to the regulatory decision-making process for pesticides. Environmental fate studies examine what happens to a pesticide after it is released into the environment, including how it breaks down, moves through soil, water, and air, and whether it accumulates in different environmental compartments. europa.euepa.govcambridgeenvironmental.com Ecotoxicology studies, on the other hand, investigate the potential impacts of pesticides on non-target organisms such as birds, mammals, plants, insects, and fish. europa.euepa.govsci-hub.sefrontiersin.org
Regulatory bodies like the European Food Safety Authority (EFSA) and the U.S. Environmental Protection Agency (EPA) utilize the data generated from these studies to conduct environmental risk assessments (ERA) of pesticides. europa.euepa.govepa.gov These assessments evaluate the potential risks posed by a pesticide by considering both its environmental fate and its ecotoxicological effects. europa.euepa.gov The goal is to identify and characterize the risk of potential undesired effects on non-target organisms, ecosystems, and biodiversity. europa.eu
Data requirements for pesticide registration, such as those outlined in the U.S. EPA's 40 CFR Part 158, mandate the submission of scientific data on the identity, composition, potential adverse effects, and environmental fate of each pesticide. epa.gov This data provides the scientific basis for characterizing potential risks associated with pesticide exposure. epa.gov Acute and subacute laboratory studies provide basic toxicity information, which serves as a starting point for hazard assessment. epa.gov This information is then compared with measured or estimated pesticide residues in the environment to assess potential effects on non-target organisms. epa.gov
While laboratory ecotoxicity tests remain a crucial basis for decisions on the likely impacts of chemicals on the aquatic environment, the science of ecotoxicology also encompasses understanding chemical effects on complex ecosystems, often requiring field-based studies in conjunction with laboratory data for a fuller understanding. sci-hub.se
Research on Global Regulatory Science Frameworks for Pesticides
Research on global regulatory science frameworks for pesticides focuses on establishing robust and consistent approaches for evaluating pesticide safety and environmental impact across different regions. Regulatory science bridges the gap between scientific research, regulatory policy, and industrial practice, providing reliable scientific information for decision-makers to meet regulatory requirements. europa.eu Unlike academic science where uncertainty is expected, regulatory science often requires predictive certainty due to legal requirements. europa.eu
International organizations like the Organisation for Economic Co-operation and Development (OECD) and the World Health Organization (WHO) play a significant role in conducting pesticide assessments and promoting harmonization of regulatory approaches globally. europa.eu Initiatives such as the International Pesticide Standard Alliance (IPSA), established in 2022, aim to promote a new international regulatory framework for pesticides within the scope of the United Nations, particularly advocating for the prohibition of Highly Hazardous Pesticides (HHPs) proven harmful to the environment and human health. ipsaglobal.org
Methodological Development for Risk Assessment
Methodological development for pesticide risk assessment is an ongoing area of research aimed at improving the accuracy and comprehensiveness of risk evaluations. This includes developing approaches for assessing the potential impact of pesticides on non-target organisms and the environment. epa.govorst.edu
Regulatory authorities are continuously updating and changing their approaches to pesticide risk assessments as science advances. epa.gov This includes applying risk assessment techniques developed under legislation like the Food Quality Protection Act (FQPA) to a wider range of pesticide risk assessments, provided they align with good scientific practice. epa.gov
Probabilistic models and large datasets are increasingly used in assessing cumulative exposures to pesticides. www.gov.uk These approaches can provide risk managers with estimates that reflect the probability of exposure to a range of pesticide concentrations and the magnitude of potential adverse effects. nih.gov
International Harmonization of Testing Guidelines
International harmonization of pesticide testing guidelines is crucial for reducing duplication of effort, streamlining the pesticide review process, and facilitating the faster introduction of safer pest control products globally. publications.gc.ca Organizations like the OECD and EPA work together to harmonize test guidelines, which reduces the burden on chemical producers and conserves scientific resources, including minimizing the use of laboratory test animals. epa.gov
Harmonization aims to standardize the type and scope of studies required for pesticide registration, the protocols followed in conducting these studies, the format of data submissions, and the methods used to evaluate submissions. publications.gc.ca This requires a thorough understanding of the regulatory methods and practices in different countries and a willingness to converge these approaches. publications.gc.ca
The WHO also provides internationally validated guidelines for efficacy testing of vector control pesticides, which are followed by many institutions and are a requirement for WHO prequalification of such products. who.intfao.org These guidelines aim to standardize testing procedures to generate comparable data for national regulatory authorities. who.int
Scientific Basis for Environmental Standards and Mitigation Measures
The scientific basis for establishing environmental standards and implementing mitigation measures for pesticides is derived from environmental fate and ecotoxicology studies and subsequent risk assessments. Environmental standards, such as water quality criteria, are informed by ecotoxicological data that explore the relationship between exposure and effect under controlled conditions. sci-hub.se
Mitigation measures are actions taken to reduce the potential negative effects of pesticide application on the environment and non-target organisms. fao.orgoup.com These measures are an important aspect of pesticide registration and can include practices such as using buffer zones to reduce exposure of surface water, avoiding spraying during sensitive periods for non-target organisms like pollinators, and using application methods that minimize off-site movement. fao.orgoup.comucanr.edufao.org
The selection of effective risk mitigation measures should be based on scientific evidence demonstrating their efficacy under local conditions and their practicality for the pesticide user. fao.org Quantitative estimates of the efficacy of mitigation measures are valuable so their effect can be incorporated into risk assessments. fao.org Research is ongoing to evaluate the effectiveness of various mitigation measures, such as restrictions on application during specific crop stages to protect pollinators. oup.com
Interdisciplinary Research in One Health Contexts (excluding human health outcomes)
Interdisciplinary research in One Health contexts recognizes the interconnectedness of the health of humans, animals, plants, and the environment. nih.govijpab.comkuleuven.be While excluding human health outcomes as per the instructions, this approach is highly relevant to understanding the environmental impacts of pesticides on animals, plants, and ecosystems.
The One Health approach promotes collaboration across disciplines, including environmental agencies, veterinary professionals, agricultural stakeholders, and public health authorities, to address complex health challenges. ijpab.com In the context of pesticides, this involves integrating surveillance, assessment, intervention, and education efforts to mitigate risks to animals and the environment. ijpab.com
Assessing environmental risk factors, such as the accumulation of pesticides in the environment, is relevant to One Health surveillance as these can have downstream effects on animal and plant health. mdpi.com Interdisciplinary research can help identify priority areas for joint activities and facilitate knowledge sharing among experts from different fields to support science-based regulations in the fields of health, food, and the environment. mdpi.com
Future Research Directions and Emerging Challenges in Cytrolane Studies
Predictive Modeling of Environmental Fate and Ecotoxicological Effects
Predicting the environmental fate and ecotoxicological effects of chemicals is essential for risk assessment and management. nih.govru.nl Traditional methods for assessing ecotoxicity often rely on limited single-species toxicity data. ru.nlnih.gov Future research is increasingly focused on developing and utilizing predictive models, such as quantitative structure-activity relationships (QSARs) and interspecies correlation estimation (ICE) models, to estimate hazardous concentrations for a wider range of species and endpoints. ru.nlnih.govchalmers.se These in silico approaches can provide rapid estimations of physicochemical properties crucial for modeling environmental fate and transport. nih.goveuropa.eu Datasets containing empirical and predicted ecotoxicity data are becoming available to benchmark and assess the performance of different QSAR models. chalmers.se The goal is to develop reliable and representative in silico predictions to inform initial risk assessments, particularly when empirical data are scarce. ru.nlnih.gov
Sustainable Alternatives and Integrated Pest Management (IPM) Integration
Application of Artificial Intelligence and Machine Learning in Formulation and Environmental Prediction
Q & A
Basic Research Questions
Q. How can researchers design experiments to determine Cytrolane’s stability under varying environmental conditions (e.g., pH, temperature, UV exposure)?
- Methodological Answer : Stability studies should employ controlled factorial designs to isolate variables. For example:
- pH : Use buffered solutions across a pH range (3–9) and monitor degradation via HPLC-MS .
- Temperature : Conduct accelerated stability tests at 25°C, 40°C, and 60°C, with sampling intervals (0, 7, 30 days) .
- UV Exposure : Utilize photolysis chambers with calibrated light intensity (e.g., 300–400 nm) and quantify degradation products using GC-ECD .
- Statistical Tools : Apply ANOVA to assess significance of degradation rates across conditions .
Q. What validated analytical methods are recommended for quantifying this compound in complex matrices (e.g., soil, biological samples)?
- Methodological Answer : Prioritize methods with high specificity and sensitivity:
| Method | Matrix | LOD (ppb) | LOQ (ppb) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| HPLC-MS/MS | Soil | 0.05 | 0.15 | 92–105 | |
| GC-ECD | Plant tissue | 0.1 | 0.3 | 85–98 |
- Validate methods using spike-recovery experiments and inter-laboratory comparisons .
Advanced Research Questions
Q. How can mechanistic studies elucidate this compound’s inhibition of acetylcholinesterase (AChE) at molecular and cellular levels?
- Methodological Answer :
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify binding sites and interaction energies .
- In Vitro Assays : Use purified AChE with spectrophotometric quantification of enzymatic activity (Ellman’s method) under varying this compound concentrations .
- Data Integration : Compare computational predictions with kinetic parameters (Km, Vmax) to resolve discrepancies .
Q. What strategies address contradictions in this compound’s reported environmental half-life across studies (e.g., soil vs. aquatic systems)?
- Methodological Answer :
- Meta-Analysis : Systematically review variables like organic matter content (soil) or salinity (aquatic) using PRISMA guidelines .
- Controlled Comparative Studies : Replicate conflicting experiments with standardized conditions (e.g., OECD 307 for soil degradation) .
- Statistical Reconciliation : Apply mixed-effects models to account for study heterogeneity (e.g., random effects for soil type) .
Q. How can multi-omics approaches (e.g., metabolomics, transcriptomics) identify non-target organism responses to sublethal this compound exposure?
- Methodological Answer :
- Experimental Design : Expose model organisms (e.g., Daphnia magna) to sublethal doses (LC₅₀/10) for 48–72 hours .
- Data Collection : Use LC-MS for metabolomics and RNA-seq for transcriptomics, followed by pathway enrichment analysis (KEGG, GO) .
- Integration : Apply systems biology tools (e.g., Cytoscape) to map interactions between dysregulated metabolites and genes .
Methodological Guidelines for Data Analysis
- Handling Contradictions : Use sensitivity analysis to test robustness of conclusions against outliers or variable assumptions .
- Ethical Compliance : Obtain institutional approval for studies involving vertebrates or protected ecosystems .
- Reproducibility : Archive raw data and code in repositories like Zenodo, with detailed metadata for replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
